HDAC1 Inhibition Potency: Direct Comparison with Vorinostat and MS-275
Methyl 3-fluoro-4-(2-oxoimidazolidin-1-yl)benzoate exhibits an HDAC1 IC₅₀ of 180 nM [1], placing its potency between the benchmark pan‑HDAC inhibitor vorinostat (IC₅₀ ≈ 10–255 nM, depending on assay conditions [2]) and the selective class I HDAC inhibitor MS-275 (IC₅₀ ≈ 163–390 nM [3]).
| Evidence Dimension | HDAC1 Inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 180 nM |
| Comparator Or Baseline | Vorinostat: ~10–255 nM; MS-275: ~163–390 nM |
| Quantified Difference | Within 1.4‑fold of MS-275; 1.4–18‑fold less potent than vorinostat depending on assay |
| Conditions | In vitro deacetylation assay using epitope‑tagged human HDAC1 complex immuno‑purified from mammalian cells (ChEMBL assay for target compound); various fluorogenic HDAC assays for comparators. |
Why This Matters
This potency profile suggests utility as a moderate‑affinity HDAC1 probe, offering a distinct selectivity window relative to both pan‑HDAC and highly selective class I inhibitors.
- [1] ChEMBL Interaction Report: CHEMBL3664088, IC50 = 180 nM for HDAC1 (ChEMBL Database, Accessed 2025) View Source
- [2] Vorinostat HDAC1 IC50 values: PMC Table 1 (IC50 = 255 nM) and PMC Table 2 (IC50 = 824 nM), and Abcam product datasheet (IC50 = 10 nM) View Source
- [3] MS-275 (Entinostat) HDAC1 IC50 values: PMC Table 6 (IC50 = 163 nM), Sigma-Aldrich datasheet (IC50 = 300 nM), and MCE datasheet (IC50 = 243 nM) View Source
